molecular formula C21H14ClFN2O3 B14865127 (2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B14865127
M. Wt: 396.8 g/mol
InChI Key: GZLCVEWDJMWLPI-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with a chloro-fluorophenyl group, a furan ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the chloro-fluorophenyl group can be achieved through electrophilic aromatic substitution reactions, while the furan ring can be attached via a nucleophilic substitution reaction. The final step usually involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzyl chloride: A related compound with similar structural features but different functional groups.

    4-(trifluoromethyl)benzoic acid: Another compound with a fluorinated aromatic ring, used in various chemical applications.

Uniqueness

(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with chloro-fluorophenyl and furan substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H14ClFN2O3

Molecular Weight

396.8 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C21H14ClFN2O3/c22-17-8-7-14(23)11-18(17)25-21-16(10-13-4-1-2-6-19(13)28-21)20(26)24-12-15-5-3-9-27-15/h1-11H,12H2,(H,24,26)

InChI Key

GZLCVEWDJMWLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)F)Cl)O2)C(=O)NCC4=CC=CO4

Origin of Product

United States

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